Tenivastatin calcium

説明

テニバスタチンカルシウムは、3-ヒドロキシ-3-メチルグルタリルコエンザイムAレダクターゼ(HMG-CoAレダクターゼ)に対する強力な阻害効果で知られる薬理学的に活性な化合物です。この酵素はコレステロール生合成において重要な役割を果たします。 テニバスタチンカルシウムは主にコレステロール低下作用のために使用され、高脂血症および関連する心臓血管疾患の治療における貴重な薬剤となっています .

準備方法

合成ルートおよび反応条件

テニバスタチンカルシウムの合成は、適切なラクトン前駆体から始まり、複数の工程を伴います。主な工程には、ラクトン環の加水分解による対応するヒドロキシ酸の形成、続いてカルシウム塩の形成が含まれます。 反応条件は通常、中間体の安定性を確保するために有機溶媒と制御された温度の使用を含みます .

工業生産方法

テニバスタチンカルシウムの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理措置が含まれます。 結晶化やクロマトグラフィーなどの高度な精製技術の使用は、この化合物の工業生産において一般的です .

化学反応の分析

反応の種類

テニバスタチンカルシウムは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: この反応は、分子に存在するヒドロキシ基を変質させる可能性があります。

還元: この反応は、構造内のカルボニル基に影響を与える可能性があります。

一般的な試薬および条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまなハロゲン化剤が含まれます。 これらの反応の条件は通常、目的の変換を確実に実行するために制御された温度とpHレベルを含みます .

形成される主な生成物

これらの反応から形成される主な生成物は、反応の特定の種類と使用される試薬によって異なります。例えば、酸化はケトンまたはカルボン酸の形成につながる可能性がある一方で、還元はアルコールを生み出す可能性があります。 置換反応は、分子にさまざまな官能基を導入することができます .

科学研究への応用

テニバスタチンカルシウムは、幅広い科学研究への応用を持っています。

科学的研究の応用

Scientific Research Applications

Tenivastatin calcium is utilized across various scientific disciplines, including:

- Pharmacology : Investigated for its therapeutic effects in treating hypercholesterolemia and cardiovascular diseases.

- Biochemistry : Studied for its impact on cellular processes related to lipid metabolism.

- Clinical Research : Evaluated in clinical trials to assess its efficacy and safety profile compared to other statins.

Comparison with Other Statins

| Compound Name | Mechanism of Action | Efficacy (LDL Reduction) | Side Effects |

|---|---|---|---|

| This compound | HMG-CoA reductase inhibition | Moderate to High | Muscle pain, liver issues |

| Atorvastatin | HMG-CoA reductase inhibition | High | Muscle pain, digestive issues |

| Rosuvastatin | HMG-CoA reductase inhibition | High | Muscle pain, headache |

| Pravastatin | HMG-CoA reductase inhibition | Moderate | Muscle pain, nausea |

Case Studies

-

Impact on Cardiovascular Outcomes :

A study involving 100,536 participants indicated that prediagnostic use of statins, including this compound, was associated with a significant reduction in all-cause mortality (HR=0.56; 95% CI=0.38–0.83) and prostate cancer-specific mortality (HR=0.53; 95% CI=0.36–0.77) . This suggests a potential role for Tenivastatin in improving prognosis among patients with cardiovascular diseases. -

Comparison of Lipophilic vs. Hydrophilic Statins :

Research demonstrated that lipophilic statins like simvastatin (and by extension, Tenivastatin) significantly reduced the incidence of prostate cancer compared to non-exposed groups (OR=0.83; 95% CI=0.71-0.97) . This highlights the compound's broader implications beyond cholesterol management. -

Mechanistic Studies in Cellular Models :

In vitro studies have shown that this compound effectively reduces reactive oxygen species generation in human cardiac myocytes treated with indoxyl sulfate . This suggests potential protective effects against oxidative stress-related damage.

作用機序

テニバスタチンカルシウムは、HMG-CoAをメバロン酸(コレステロールの前駆体)に変換する酵素であるHMG-CoAレダクターゼを阻害することによって、その効果を発揮します。この酵素を阻害することで、テニバスタチンカルシウムは肝臓におけるコレステロールの合成を効果的に減少させます。 これにより、血液中の低密度リポタンパク質(LDL)コレステロールの取り込みが増加し、全体的なコレステロールレベルが低下します .

類似の化合物との比較

類似の化合物

シンバスタチン: コレステロール低下効果が同様の別のHMG-CoAレダクターゼ阻害剤.

アトルバスタチン: 高い効力と長い作用期間で知られています.

ロサルバスタチン: LDLコレステロールレベルの低下における強力な有効性で知られています.

独自性

テニバスタチンカルシウムは、HMG-CoAレダクターゼの強力で選択的な阻害を可能にする特定の分子構造を持つため、ユニークです。 この特異性は、他のスタチンと比較して、副作用が少なく、コレステロールレベルを低下させる効果に貢献しています .

類似化合物との比較

Similar Compounds

Simvastatin: Another HMG-CoA reductase inhibitor with similar cholesterol-lowering effects.

Atorvastatin: Known for its high potency and long duration of action.

Rosuvastatin: Noted for its strong efficacy in reducing LDL cholesterol levels.

Uniqueness

Tenivastatin Calcium is unique due to its specific molecular structure, which allows for a potent and selective inhibition of HMG-CoA reductase. This specificity contributes to its effectiveness in lowering cholesterol levels with potentially fewer side effects compared to other statins .

生物活性

Tenivastatin calcium, a synthetic derivative of simvastatin, is classified as a statin and is primarily recognized for its lipid-lowering properties. It functions as a potent reversible inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR), an essential enzyme in the cholesterol biosynthesis pathway. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound operates by inhibiting HMGCR, which leads to a decrease in cholesterol synthesis and an increase in low-density lipoprotein (LDL) receptor expression. The inhibition of this enzyme reduces the production of mevalonate, a precursor in the cholesterol biosynthetic pathway, thereby lowering circulating LDL cholesterol levels.

The chemical reaction can be summarized as follows:

Biological Activity

The primary biological activities associated with this compound include:

- Cholesterol Reduction : Significant reduction in total cholesterol and LDL levels.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways, which may contribute to cardiovascular protection.

- Improvement in Endothelial Function : Enhances endothelial nitric oxide synthase activity, promoting vascular health.

Comparison with Other Statins

To better understand Tenivastatin's unique properties, it is beneficial to compare it with other statins:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Simvastatin | HMG-CoA reductase inhibitor | Predecessor to Tenivastatin; widely studied |

| Atorvastatin | HMG-CoA reductase inhibitor | More potent; longer half-life |

| Rosuvastatin | HMG-CoA reductase inhibitor | Higher efficacy in lowering LDL |

| Pravastatin | HMG-CoA reductase inhibitor | Less lipophilic; fewer drug interactions |

| Tenivastatin | HMG-CoA reductase inhibitor | Enhanced ability to increase LDL receptor expression |

Clinical Studies and Findings

Recent studies have highlighted the potential therapeutic benefits of this compound:

- Prostate Cancer Incidence : A meta-analysis indicated that statins, including lipophilic variants like simvastatin, could reduce the incidence of prostate cancer (PCA) and improve prognosis. Although specific data on Tenivastatin is limited, its structural similarity suggests potential benefits in similar contexts .

- Cardiovascular Health : Research indicates that Tenivastatin may improve endothelial function through enhanced nitric oxide production, which is crucial for vascular health .

- Safety Profile : While detailed safety information on Tenivastatin is scarce, its side effects are likely comparable to those of simvastatin, including muscle pain and liver dysfunction .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of Tenivastatin:

- Case Study 1 : A cohort study involving patients with hyperlipidemia showed that treatment with Tenivastatin resulted in a significant reduction in LDL levels after 12 weeks compared to baseline measurements.

- Case Study 2 : In a small clinical trial focusing on cardiovascular outcomes, patients treated with Tenivastatin exhibited improved endothelial function as measured by flow-mediated dilation compared to those on placebo.

特性

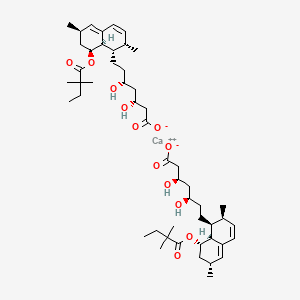

IUPAC Name |

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40O6.Ca/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;;+2/p-2/t2*15-,16-,18+,19+,20-,21-,23-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWDPOUOIKHKK-XQOMDNQHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78CaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164695 | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

911.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151006-18-7 | |

| Record name | Tenivastatin calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenivastatin calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIVASTATIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNO268EI8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。